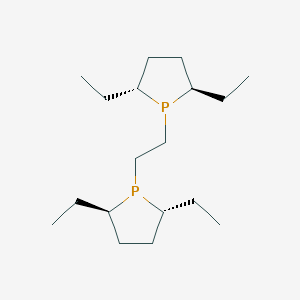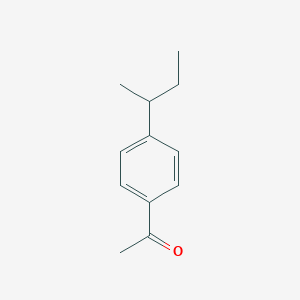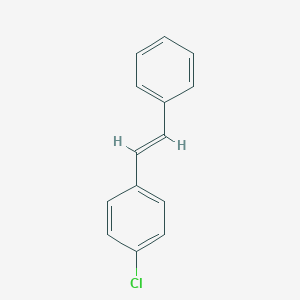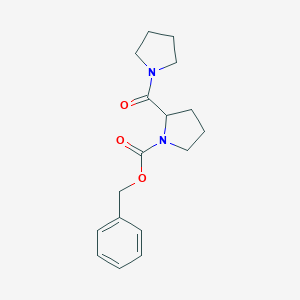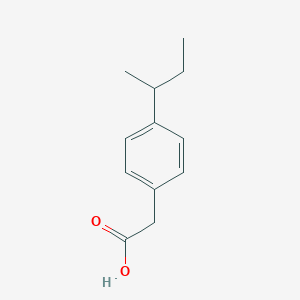
シス-2,3-エポキシブタン
概要
説明
cis-2,3-Epoxybutane: is an organic compound with the molecular formula C4H8O . It is a type of epoxide, which is a three-membered cyclic ether. . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
科学的研究の応用
cis-2,3-Epoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its mutagenic properties and its interactions with biological molecules.
Industry: cis-2,3-Epoxybutane is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
The primary target of cis-2,3-Epoxybutane is the respiratory system . This compound interacts with the respiratory system, potentially causing changes in its function.
Mode of Action
cis-2,3-Epoxybutane is known to undergo hydration to form 2,3-butanediol . This is a common reaction for this compound, and it involves the opening of the epoxide ring, a three-membered ring consisting of two carbon atoms and one oxygen atom .
Biochemical Pathways
The primary biochemical pathway affected by cis-2,3-Epoxybutane is the hydration pathway . The hydration of cis-2,3-Epoxybutane to 2,3-butanediol involves the addition of a water molecule across the epoxide ring, leading to the formation of a diol . This reaction can have downstream effects on other biochemical pathways, potentially influencing the overall metabolic profile of the organism.
Pharmacokinetics
It is known that the compound issoluble in water , which could influence its absorption and distribution within the body
Result of Action
The hydration of cis-2,3-Epoxybutane to 2,3-butanediol can result in changes at the molecular and cellular level
Action Environment
The action of cis-2,3-Epoxybutane can be influenced by various environmental factors. For instance, the compound is moisture-sensitive , and it should be stored away from strong oxidizing agents . These factors can influence the stability of cis-2,3-Epoxybutane, as well as its efficacy in different reactions.
生化学分析
Biochemical Properties
cis-2,3-Epoxybutane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the enzyme NAD-dependent cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase (BphB), which is involved in the bioremediation of polychlorinated biphenyls (PCBs) . This enzyme catalyzes the conversion of cis-2,3-dihydroxybiphenyl to 2,3-dihydroxybiphenyl, with cis-2,3-Epoxybutane acting as a substrate. The interaction involves the binding of cis-2,3-Epoxybutane to the active site of the enzyme, facilitating the catalytic process.
Cellular Effects
cis-2,3-Epoxybutane has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to cis-2,3-Epoxybutane can lead to the activation of stress response pathways, including the induction of heat shock proteins . Additionally, it has been observed to cause changes in gene expression related to detoxification and oxidative stress responses. These effects highlight the compound’s potential impact on cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of cis-2,3-Epoxybutane involves its interaction with biomolecules through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other cellular components . Such interactions can lead to enzyme inhibition or activation, depending on the specific target. For example, the binding of cis-2,3-Epoxybutane to the active site of enzymes can result in the formation of stable enzyme-substrate complexes, thereby modulating enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-2,3-Epoxybutane can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to cis-2,3-Epoxybutane in in vitro studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of cis-2,3-Epoxybutane vary with different dosages in animal models. At low doses, the compound may induce mild stress responses and adaptive changes in metabolism . At high doses, cis-2,3-Epoxybutane can exhibit toxic effects, including mutagenicity and cytotoxicity. Studies have shown that high concentrations of cis-2,3-Epoxybutane can lead to significant DNA damage and cell death in animal tissues.
Metabolic Pathways
cis-2,3-Epoxybutane is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze its conversion to other metabolites. One common metabolic pathway is its hydration to 2,3-butanediol . This reaction is catalyzed by epoxide hydrolases, which facilitate the ring-opening of the epoxide group. The resulting diol can then enter various metabolic pathways, contributing to cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, cis-2,3-Epoxybutane is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, cis-2,3-Epoxybutane can accumulate in specific compartments, depending on its affinity for different cellular components.
Subcellular Localization
The subcellular localization of cis-2,3-Epoxybutane is influenced by its chemical properties and interactions with cellular structures. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing cis-2,3-Epoxybutane to specific subcellular compartments, where it can exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: cis-2,3-Epoxybutane can be synthesized from 2-butene via the formation of a chlorohydrin intermediate. The reaction involves the addition of hypochlorous acid (HOCl) to 2-butene to form the chlorohydrin, which is then treated with a base to yield the epoxide .
Industrial Production Methods: In industrial settings, the production of cis-2,3-Epoxybutane typically involves the same chlorohydrin route. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: cis-2,3-Epoxybutane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the epoxide ring, leading to the formation of diols or other products.
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Hydration: Water or aqueous acids can be used to hydrate the epoxide to form diols.
Oxidation: Oxidizing agents such as or can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products:
- Various oxidation products depending on the oxidizing agent used.
- Substituted products from nucleophilic substitution reactions .
2,3-Butanediol: from hydration.
類似化合物との比較
cis-2,3-Epoxybutane can be compared with other epoxides such as:
- 1,2-Epoxybutane
- 1,2-Epoxy-2-methylpropane
- 1,2-Epoxyhexane
- Cyclohexene oxide
- 3,4-Epoxy-1-butene
Uniqueness: cis-2,3-Epoxybutane is unique due to its specific stereochemistry and the presence of two methyl groups on the epoxide ring. This structural feature influences its reactivity and the types of products formed in chemical reactions .
特性
IUPAC Name |
(2R,3S)-2,3-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026530 | |
| Record name | cis-2,3-Epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-33-4 | |
| Record name | cis-2,3-Epoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,3-epoxy-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,3-Epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of cis-2,3-Epoxybutane at high temperatures?
A1: In its gaseous phase, cis-2,3-Epoxybutane undergoes thermal decomposition via a unimolecular mechanism, primarily leading to structural isomerization. It forms various products like butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde. Interestingly, isobutyraldehyde and ethyl vinyl ether are produced almost exclusively from cis-2,3-Epoxybutane and not its trans isomer. [] This decomposition is noted to be a homogenous, first-order, non-radical process. []
Q2: How does the reactivity of cis-2,3-Epoxybutane compare to its trans isomer in copolymerization reactions with carbon dioxide?
A2: Research indicates that cis-2,3-Epoxybutane exhibits significantly higher reactivity with carbon dioxide in ternary copolymerization compared to trans-2,3-Epoxybutane. [] Interestingly, both isomers show comparable reactivity in forming cyclic carbonate as a byproduct during this process. []
Q3: What is the stereochemical outcome of the ring-opening reaction of cis-2,3-Epoxybutane with carbon dioxide during copolymerization?
A3: The ring-opening reaction proceeds with exclusive inversion of configuration at the reactive site. This has been confirmed by the isolation of threo-2,3-butanediol upon hydrolysis of the copolymer. []
Q4: Can cis-2,3-Epoxybutane be used to synthesize optically active compounds? If yes, what types of reagents and catalysts are typically employed?
A4: Yes, cis-2,3-Epoxybutane serves as a valuable starting material in the synthesis of optically active compounds. For instance, reacting it with B-halo diisopinocampheylboranes (Ipc2BX, where X = Cl, Br, or I) results in enantioselective ring-opening. [] This reaction yields optically active 1,2-halohydrins, with the degree of enantiomeric excess (ee) depending on the halogen used (I > Br > Cl). [] Furthermore, chiral γ-amino alcohols derived from α-D-xylose have been shown to catalyze the enantioselective ring-opening of cis-2,3-Epoxybutane with phenyllithium, producing enantioenriched 3-phenyl-2-butanol. []
Q5: How does the structure of cis-2,3-Epoxybutane influence its ability to form clathrate hydrates?
A5: The presence of the oxirane ring and its specific spatial orientation in cis-2,3-Epoxybutane significantly influences its ability to form clathrate hydrates. Studies have shown that cis-2,3-Epoxybutane acts as a sII/sH hydrate former and promotes methane hydrate formation, unlike its trans-isomer. [] This difference in behavior highlights the important role of three-dimensional geometry in hydrate formation.
Q6: How does the reactivity of cis-2,3-Epoxybutane with chlorine atoms compare to other epoxides, and what insights do theoretical calculations provide?
A6: Experimental and theoretical studies have revealed a trend of increasing reactivity towards chlorine atoms as the hydrocarbon chain length increases in a series of epoxides, including cis-2,3-Epoxybutane. [] Theoretical calculations, which align well with experimental results, indicate that the position of hydrogen atom abstraction significantly influences reactivity. [] The geometric distribution and ring influence are crucial factors in understanding the reactivity of epoxides with chlorine atoms. []
Q7: What analytical techniques are typically employed to characterize and quantify cis-2,3-Epoxybutane?
A8: Various analytical techniques are used to study cis-2,3-Epoxybutane. Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Gas Chromatography with Flame Ionization Detection (GC/FID) are commonly employed to separate, identify, and quantify cis-2,3-Epoxybutane and its reaction products. [] Additionally, 1H-NMR spectroscopy provides structural information and helps monitor reaction progress. [] High-resolution powder diffraction and solid-state 13C NMR are used to analyze the structure of clathrate hydrates formed by cis-2,3-Epoxybutane. []
Q8: What are the environmental concerns regarding cis-2,3-Epoxybutane, and are there strategies for mitigating any potential risks?
A8: While specific data on the environmental impact of cis-2,3-Epoxybutane might be limited in the provided research, it's crucial to acknowledge that epoxides, in general, can pose ecological risks. Their reactivity, especially with biological molecules, necessitates careful handling and waste management. Investigating its biodegradability and exploring alternative, potentially less harmful substitutes are important steps towards responsible use and minimizing its environmental footprint.
Q9: What is the historical significance of cis-2,3-Epoxybutane in chemical research?
A10: Cis-2,3-Epoxybutane has played a crucial role in understanding stereochemical relationships and reaction mechanisms. Notably, its utilization in the synthesis of cis- and trans-2-butene and the observation of Walden inversion using this system has been historically significant. [] This research highlighted the stereochemical course of reactions and provided early evidence for the inversion of configuration during nucleophilic substitution reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


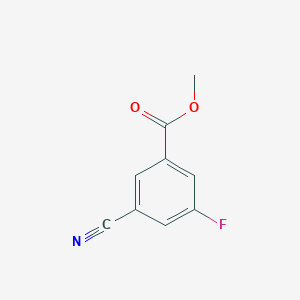

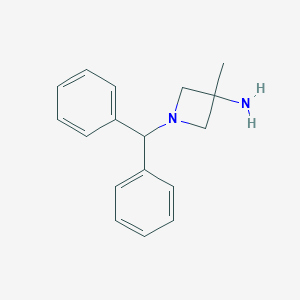


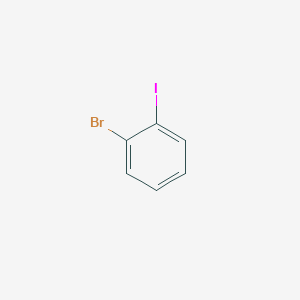
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)

